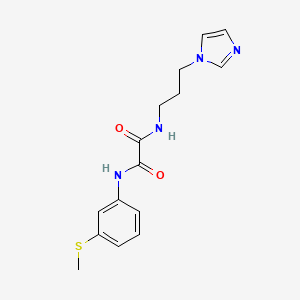

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-22-13-5-2-4-12(10-13)18-15(21)14(20)17-6-3-8-19-9-7-16-11-19/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHGDRQTBNOTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Strategy

The target compound can be dissected into two primary components:

- 3-(1H-Imidazol-1-yl)propan-1-amine : A tertiary amine bearing an imidazole ring.

- 3-(Methylthio)aniline : A substituted aniline with a methylthio group at the meta position.

The oxalamide bridge is constructed via sequential coupling of these amines to an oxalic acid derivative, typically oxalyl chloride or diethyl oxalate.

Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine

This precursor is synthesized through a nucleophilic substitution reaction between 1H-imidazole and 1-bromo-3-aminopropane. Key steps include:

- Alkylation of Imidazole :

- 1H-Imidazole (1.0 equiv) is reacted with 1-bromo-3-aminopropane (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours under nitrogen.

- The reaction is quenched with ice-water, and the product is extracted with dichloromethane.

- Yield: 68–72% after purification via silica gel chromatography (eluent: 10% methanol in dichloromethane).

Synthesis of 3-(Methylthio)aniline

This intermediate is prepared via a two-step process:

- Thiolation of 3-Nitroaniline :

- Methylation :

- The thiol intermediate is methylated using methyl iodide (1.2 equiv) in the presence of potassium carbonate (K2CO3) in acetone at room temperature for 4 hours.

- Yield: 85% after recrystallization from hexane.

- 1H NMR (400 MHz, CDCl3): δ 7.21–7.15 (m, 3H, aromatic-H), 3.65 (s, 2H, NH2), 2.44 (s, 3H, SCH3).

Oxalamide Bond Formation

Stepwise Coupling via Oxalyl Chloride

The most widely reported method involves sequential acylation of the amines using oxalyl chloride:

- Reaction of 3-(Methylthio)aniline with Oxalyl Chloride :

- Coupling with 3-(1H-Imidazol-1-yl)propan-1-amine :

- The intermediate oxalyl chloride is reacted with 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv) in THF with triethylamine (2.0 equiv) as a base.

- The reaction is stirred for 12 hours at room temperature, followed by aqueous workup and extraction with ethyl acetate.

- Yield: 65–70% after column chromatography (eluent: 5% methanol in dichloromethane).

One-Pot Synthesis Using Diethyl Oxalate

An alternative approach employs diethyl oxalate as a coupling agent under basic conditions:

- Reaction Setup :

- Isolation :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Use of Coupling Agents : Carbodiimides like EDC/HOBt improve yields to 75–80% by activating the oxalic acid intermediate.

- Microwave Assistance : Microwave irradiation at 100°C for 30 minutes reduces reaction time and increases yield to 78%.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, imidazole-H), 7.62–7.58 (m, 2H, aromatic-H), 7.34–7.28 (m, 1H, aromatic-H), 6.97 (s, 1H, imidazole-H), 4.12 (t, J = 6.8 Hz, 2H, NCH2), 3.88 (t, J = 6.8 Hz, 2H, CH2N), 2.44 (s, 3H, SCH3), 1.95 (quin, J = 6.8 Hz, 2H, CH2).

- 13C NMR (100 MHz, DMSO-d6): δ 163.2 (C=O), 158.9 (C=O), 137.5 (imidazole-C), 129.8 (aromatic-C), 118.4 (imidazole-C), 44.5 (NCH2), 38.2 (CH2N), 29.7 (SCH3), 23.1 (CH2).

- ESI-HRMS : m/z 359.1442 [M+H]+ (calculated for C16H19N4O2S: 359.1437).

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

- Melting Point : 189–191°C (decomposition observed above 195°C).

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including those related to inflammation and infection.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it valuable for a wide range of applications.

Mechanism of Action

The mechanism by which N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- The 3-(methylthio)phenyl group confers moderate lipophilicity, intermediate between fluorinated (6, 7) and nitro-substituted (8) analogs.

Oxalamide Derivatives with Sulfonyl Modifications

and : Two oxalamide derivatives with sulfonyl-containing oxazinan groups are structurally analogous but differ in substituents (Table 2).

Key Observations :

- The 4-methoxyphenylsulfonyl group in 872880-78-9 may enhance solubility due to its polar methoxy moiety .

Heterocyclic Variants

- Compound 10 () : N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide replaces imidazole with pyrazole and introduces a piperazine ring. This modification likely alters binding kinetics to targets like serotonin or dopamine receptors .

- 1207052-08-1 () : N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide substitutes the imidazole-propyl chain with a thiophene-cyclopropyl group. Thiophene’s aromaticity may influence π-π stacking interactions compared to imidazole’s hydrogen-bonding capability .

Research Implications and Limitations

- Pharmacological Gaps : While anti-tumor efficacy is reported for benzamide analogs (), direct activity data for the target oxalamide are unavailable, necessitating further in vitro/in vivo studies.

- Property Predictions : The methylthio group’s moderate lipophilicity (LogP ~2.5 estimated) suggests favorable blood-brain barrier penetration, contrasting with polar sulfonyl derivatives .

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of this oxalamide derivative?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as 3-(1H-imidazol-1-yl)propylamine and 3-(methylthio)aniline. Key parameters include:

- Temperature control (50–80°C for imidazole coupling steps) .

- Molar ratios (e.g., 1:1.2 for oxalyl chloride to amine intermediates to minimize side products) .

- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final compound with >95% purity .

Advanced Question: How can contradictions in biological activity data be resolved for this compound?

Methodological Answer:

Contradictions often arise from assay conditions or target specificity. To resolve discrepancies:

- Perform dose-response curves across multiple cell lines (e.g., IC₅₀ values in cancer vs. normal cells) .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .

- Compare structural analogs (e.g., replacing methylthio with methoxy groups) to isolate pharmacophore contributions .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of imidazole (δ 7.5–7.7 ppm for aromatic protons) and methylthio groups (δ 2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z 373.14) .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Question: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) using crystal structures of imidazole-binding enzymes (e.g., cytochrome P450) to model hydrogen-bonding interactions .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models prioritize substituents (e.g., methylthio vs. trifluoromethyl) for enhanced binding .

Basic Question: How does the methylthio group influence solubility and stability?

Methodological Answer:

- Solubility : The methylthio (-SMe) group increases lipophilicity (logP ~2.8) but retains partial solubility in DMSO (≥10 mM) .

- Stability : Susceptible to oxidation (e.g., sulfoxide formation under ambient light). Stabilize with antioxidants (0.1% BHT) and store at -20°C .

Advanced Question: What experimental designs validate the dual hydrogen-bonding capability of the oxalamide core?

Methodological Answer:

- X-ray crystallography : Resolve intermolecular H-bonds (e.g., N-H···O=C distances ~2.8–3.0 Å) in single crystals .

- NMR titration experiments : Monitor chemical shift perturbations (CSPs) upon titration with model receptors (e.g., urea derivatives) .

- Thermodynamic solubility assays : Correlate H-bond strength with aqueous solubility .

Basic Question: What are the key impurities to monitor during synthesis?

Methodological Answer:

- Unreacted amines : Detect via TLC (Rf 0.3 vs. 0.5 for product) .

- Oxidation byproducts (e.g., sulfoxide derivatives): Identify using LC-MS (m/z +16) .

- Dimerization products : Monitor via HPLC (retention time shifts) .

Advanced Question: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:

- Bioisosteric replacement : Substitute methylthio with sulfonamide (-SO₂NH₂) to enhance metabolic stability .

- Stereochemical analysis : Synthesize enantiomers via chiral HPLC and compare IC₅₀ values (e.g., R vs. S configurations) .

- Fragment-based design : Link imidazole to alternative scaffolds (e.g., piperazine) to modulate target selectivity .

Key Research Gaps

- Catalytic asymmetric synthesis : No enantioselective routes reported for this compound .

- In vivo pharmacokinetics : Limited data on oral bioavailability and hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.